(1E)-1,2-Diphenylethanone Oxime-15N; (E)-2-Phenylacetophenone Oxime-15N
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Overview
Description
Deoxybenzoin Oxime-15N is a stable isotope-labeled compound with the molecular formula C14H13(15N)O and a molecular weight of 212.25 . It is a derivative of deoxybenzoin oxime, where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is widely used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Deoxybenzoin Oxime-15N can be synthesized through the reaction of deoxybenzoin with hydroxylamine-15N. The reaction typically involves the following steps:
Formation of Deoxybenzoin: Deoxybenzoin is synthesized by the reduction of benzoin using sodium borohydride or other reducing agents.
Oxime Formation: Deoxybenzoin is then reacted with hydroxylamine-15N in the presence of an acid catalyst, such as hydrochloric acid, to form Deoxybenzoin Oxime-15N.
Industrial Production Methods: Industrial production of Deoxybenzoin Oxime-15N follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Deoxybenzoin: Using large-scale reduction methods.
Oxime Formation: Reacting deoxybenzoin with hydroxylamine-15N under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Deoxybenzoin Oxime-15N undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it back to deoxybenzoin.
Substitution: It can undergo nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Deoxybenzoin.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Deoxybenzoin Oxime-15N has a wide range of applications in scientific research:
Chemistry: Used in isotopic labeling experiments to study reaction mechanisms and pathways.
Biology: Employed in proteomics research to investigate protein interactions and functions.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Deoxybenzoin Oxime-15N involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity and function. The nitrogen-15 isotope labeling allows for detailed studies of these interactions using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Comparison with Similar Compounds
Deoxybenzoin Oxime: The non-isotope-labeled version of Deoxybenzoin Oxime-15N.
Benzoin Oxime: A related compound with similar chemical properties but different applications.
Acetophenone Oxime: Another oxime derivative with distinct reactivity and uses
Uniqueness: Deoxybenzoin Oxime-15N is unique due to its nitrogen-15 isotope labeling, which provides enhanced capabilities for studying molecular interactions and reaction mechanisms. This makes it an invaluable tool in advanced scientific research.
Properties
Molecular Formula |
C14H13NO |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
(NZ)-N-(1,2-diphenylethylidene)(15N)hydroxylamine |
InChI |
InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2/b15-14-/i15+1 |
InChI Key |
PWCUVRROUAKTLL-MXLIBVBKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=[15N]/O)/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2 |
Origin of Product |
United States |
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